![molecular formula C10H11Cl2NO3 B7637760 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid
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Overview
Description
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In
Mechanism of Action
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS and cytokines, which play a role in the development of inflammation and tissue damage. It also inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. However, there are also some limitations to using 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid in lab experiments. It can have side effects, such as gastrointestinal bleeding and renal toxicity, and its effects can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid. One area of research is the development of new formulations of 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, such as other enzymes or signaling pathways involved in inflammation and pain. Finally, there is a need for more studies on the long-term effects of 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, particularly on its potential to cause gastrointestinal bleeding and renal toxicity.
Synthesis Methods
Diclofenac is synthesized by the reaction of 2,5-dichloroaniline with 4-chlorobenzaldehyde, followed by the reaction of the resulting Schiff base with chloroacetic acid. The final product is then purified by recrystallization. This synthesis method has been well-established and is widely used in industry.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac is also effective in reducing the production of reactive oxygen species (ROS) and cytokines, which play a role in the development of inflammation and tissue damage.
properties
IUPAC Name |
2-[(2,5-dichloro-4-methoxyphenyl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-16-9-3-7(11)6(2-8(9)12)4-13-5-10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYFMNNCAFSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)CNCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid |
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